molecular formula C7H3ClF3NO B13704058 3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride

3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride

Cat. No.: B13704058
M. Wt: 209.55 g/mol
InChI Key: NUSQWLWBBDNVAL-UHFFFAOYSA-N
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Description

3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H3ClF3NO. It is known for its unique structure, which includes three fluorine atoms attached to a benzene ring, a hydroxyl group, and a chloride group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride typically involves the reaction of 3,4,5-trifluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired product. The reaction conditions usually involve:

    Temperature: Room temperature to moderate heating

    Solvent: Commonly used solvents include dichloromethane or chloroform

    Reagents: Thionyl chloride, hydroxylamine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso compounds

    Reduction: Reduction reactions can yield amines

    Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophiles like amines, alcohols, or thiols

Major Products Formed

    Oxidation: Nitroso derivatives

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride involves its ability to interact with various molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and chloride groups can participate in hydrogen bonding and nucleophilic substitution reactions, respectively, influencing its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trifluorobenzaldehyde: A precursor in the synthesis of 3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride

    3,4,5-Trifluorobenzoic acid: Another trifluoromethyl-substituted compound with different reactivity

    3,4,5-Trifluorophenylhydrazine: A related compound with similar functional groups

Uniqueness

This compound is unique due to its combination of trifluoromethyl, hydroxyl, and chloride groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C7H3ClF3NO

Molecular Weight

209.55 g/mol

IUPAC Name

3,4,5-trifluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H3ClF3NO/c8-7(12-13)3-1-4(9)6(11)5(10)2-3/h1-2,13H

InChI Key

NUSQWLWBBDNVAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=NO)Cl

Origin of Product

United States

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